molecular formula C22H19FN2O3S B4194533 1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone

1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone

Cat. No. B4194533
M. Wt: 410.5 g/mol
InChI Key: FIYFAWGCXVSXIU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 4'-fluoro-4-methylthio-2'-nitrodiphenylamine or FMNDA. It is a yellow crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of FMNDA is based on its ability to undergo a photochemical reaction upon exposure to light. This reaction generates singlet oxygen, which is a highly reactive species that can cause oxidative damage to biomolecules. In the case of PDT, singlet oxygen is generated specifically in cancer cells that have accumulated FMNDA, leading to their destruction.
Biochemical and Physiological Effects:
FMNDA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. Additionally, it has been shown to modulate the activity of certain enzymes and ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using FMNDA in lab experiments include its high sensitivity and specificity for detecting ROS, its ability to selectively target cancer cells in PDT, and its versatility as a molecular probe. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on FMNDA. One direction is the development of more efficient and selective PDT agents based on FMNDA. Another direction is the use of FMNDA as a tool for studying the role of ROS in various biological processes. Additionally, FMNDA could be used to investigate the mechanisms of action of other drugs and compounds that affect ROS levels. Finally, further research is needed to fully understand the potential toxicity and safety concerns associated with FMNDA.

Scientific Research Applications

FMNDA has been used in a variety of scientific research applications. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. FMNDA is also used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, FMNDA has been used as a molecular probe for studying protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)-3-(4-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYFAWGCXVSXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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